molecular formula C17H17ClN2O B11123220 2-[1-(4-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

2-[1-(4-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11123220
M. Wt: 300.8 g/mol
InChI Key: VTNDSACHULYDFO-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a chlorophenoxy group, which enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 2-bromoethyl acetate.

    Formation of 4-chlorophenoxyethyl acetate: 4-chlorophenol reacts with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form 4-chlorophenoxyethyl acetate.

    Cyclization: The intermediate product undergoes cyclization with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid to form the benzimidazole ring.

    Methylation: The final step involves methylation of the benzimidazole ring using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products include benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms of the compound with amine or hydroxyl groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-[1-(4-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

    Pathways Involved: It can interfere with signaling pathways such as the RAS-RAF-MEK pathway, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    6-Chloro-2-phenethyl-1H-benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.

    Erastin: A piperazinyl-quinazolinone compound with oncogene-selective lethality.

Uniqueness: 2-[1-(4-Chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole is unique due to its specific structural features, such as the chlorophenoxy group and the dimethyl substitution on the benzimidazole ring, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-[1-(4-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-10-8-15-16(9-11(10)2)20-17(19-15)12(3)21-14-6-4-13(18)5-7-14/h4-9,12H,1-3H3,(H,19,20)

InChI Key

VTNDSACHULYDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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